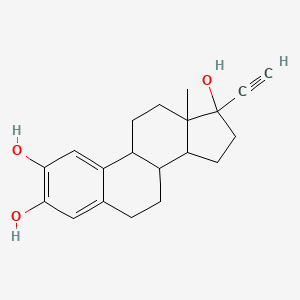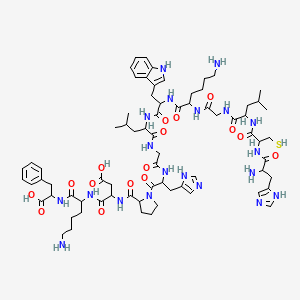
Araban
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Araban, also known as arabinan, is a polysaccharide composed of arabinose units. It is a significant component of the cell walls of dicotyledonous plants and is often found in pectic substances. Arabinan is known for its structural complexity and its role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Araban can be synthesized through enzymatic debranching of arabinan. The process involves the use of specific enzymes that target the arabinofuranose side chains, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of arabinan from plant sources such as sugar beet pulp. The extraction process includes enzymatic treatment to break down the complex polysaccharides into simpler forms, followed by purification steps to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Araban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce arabinonic acid.
Reduction: Reduction of this compound can yield arabinitol.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as acetic anhydride for acetylation.
Major Products
Oxidation: Arabinonic acid
Reduction: Arabinitol
Substitution: Acetylated this compound derivatives
Aplicaciones Científicas De Investigación
Araban has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polysaccharide structures and reactions.
Biology: Plays a role in plant physiology and cell wall structure studies.
Medicine: Investigated for its potential use in drug delivery systems and as a dietary fiber.
Industry: Used in the food industry as a stabilizer and thickening agent.
Mecanismo De Acción
Araban exerts its effects primarily through its interaction with cell wall components. It forms a protective layer around hydrophobic colloids, preventing their aggregation and precipitation. This mechanism is particularly useful in the stabilization of colloidal systems in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Galactan: Another polysaccharide found in plant cell walls, composed of galactose units.
Xylan: A polysaccharide made up of xylose units, also found in plant cell walls.
Uniqueness of Araban
This compound is unique due to its specific structure of arabinose units and its ability to form complex branched chains. This structural complexity gives it distinct properties and functionalities compared to other similar polysaccharides .
Propiedades
Fórmula molecular |
C48H80O34 |
|---|---|
Peso molecular |
1201.1 g/mol |
Nombre IUPAC |
2-[[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[5-[[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[(4-hydroxy-3,5-dimethyloxolan-2-yl)methoxy]oxolan-2-yl]methoxy]-3,4-dihydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-5-ethyloxolane-3,4-diol |
InChI |
InChI=1S/C48H80O34/c1-4-15-25(53)30(58)41(72-15)68-10-21-39(81-47-33(61)27(55)17(6-50)74-47)37(65)45(79-21)70-12-23-40(82-48-34(62)28(56)18(7-51)75-48)36(64)44(78-23)67-9-20-29(57)31(59)42(76-20)69-11-22-38(80-46-32(60)26(54)16(5-49)73-46)35(63)43(77-22)66-8-19-13(2)24(52)14(3)71-19/h13-65H,4-12H2,1-3H3 |
Clave InChI |
VVQRGNLNINKWNE-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)C)O)C)O)OC7C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12323822.png)

![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
![beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)







![5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)](/img/structure/B12323906.png)
![6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)
![Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate](/img/structure/B12323916.png)
